2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5-7(8(3,4)9)6(2)11-10-5/h9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEYQBCLMHSKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine
The following technical guide provides an in-depth pharmacological and chemical analysis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine , a specialized heterocyclic amine.
This guide is structured for researchers and drug development professionals, focusing on its structural properties, synthetic pathways, and predicted biological activities based on structure-activity relationship (SAR) principles.
Technical Monograph & Research Guide
Executive Summary
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine (also identified as 4-(2-aminopropan-2-yl)-3,5-dimethylisoxazole ) is a tertiary carbinamine characterized by a gem-dimethyl substitution at the
Structurally, it represents a heterocyclic bioisostere of
Unlike its linear aliphatic counterparts (e.g., DMAA, DMBA), the isoxazole ring introduces specific electrostatic properties (hydrogen bond acceptor capability via the ring nitrogen) that modulate receptor binding kinetics and blood-brain barrier (BBB) permeability.
Chemical Identity & Structural Analysis
2.1 Nomenclature & Descriptors
| Property | Detail |
| IUPAC Name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine |
| Common Synonyms | 4-(1-Amino-1-methylethyl)-3,5-dimethylisoxazole; Isoxazole-cumylamine |
| Molecular Formula | |
| Molecular Weight | 154.21 g/mol |
| Core Scaffold | 3,5-Dimethylisoxazole (Heteroaryl) |
| Functional Group | Primary Amine (attached to quaternary carbon) |
| Key Feature | Gem-dimethyl steric hindrance (blocks |
2.2 Structural Significance
The molecule consists of a 3,5-dimethylisoxazole ring attached to a 2-aminopropan-2-yl group.
-
Isoxazole Ring: Acts as a bioisostere for phenyl or pyridine rings but with higher polarity (
). The ring nitrogen (N2) can serve as a weak hydrogen bond acceptor. -
Gem-Dimethyl Group: The two methyl groups at the
-carbon create a "neopentyl-like" steric environment. This prevents metabolic deamination by Monoamine Oxidases (MAO) , significantly extending the compound's half-life compared to non-substituted analogs.
Biological Activity Profile
3.1 CNS Pharmacology (Predicted)
Based on structural homology to Phentermine and Amantadine , the compound is predicted to exhibit activity within the Central Nervous System (CNS).
-
Monoamine Transporter Modulation: The steric bulk of the gem-dimethyl group and the lipophilicity of the isoxazole ring facilitate binding to the Norepinephrine Transporter (NET) and potentially the Dopamine Transporter (DAT) . It likely acts as a releaser or reuptake inhibitor, similar to phentermine but with altered potency due to the heteroaromatic ring.
-
Sigma-1 Receptor Affinity: Bulky, hydrophobic amines are classic pharmacophores for Sigma-1 receptors (
). The isoxazole moiety provides the necessary hydrophobic bulk, while the amine forms the critical electrostatic interaction with Asp126 in the receptor pocket. ligands are investigated for neuroprotective and cognitive-enhancing effects.
3.2 Metabolic Stability
The defining feature of this molecule is its resistance to oxidative deamination.
-
MAO Resistance: Monoamine oxidases require an
-proton to initiate the oxidation mechanism. The quaternary -carbon in 2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine renders it immune to this pathway. -
CYP450 Metabolism: Metabolism is likely shifted to ring methyl oxidation (forming the carboxylic acid or alcohol) or N-oxidation of the primary amine.
3.3 Fragment-Based Drug Discovery (FBDD)
In medicinal chemistry, this motif serves as a stable "linker-head" fragment.
-
Kinase Inhibitors: The isoxazole amine can serve as a hinge-binding motif or a solvent-exposed tail in ATP-competitive inhibitors (e.g., targeting BET bromodomains or HSP90 ).
-
S1P1 Agonists: Isoxazole scaffolds are prevalent in Sphingosine-1-phosphate (S1P1) receptor modulators (e.g., analogs of Ozanimod).[1]
Synthetic Pathways
The synthesis of the gem-dimethyl amine requires specific strategies to construct the quaternary center. The Ritter Reaction is the most robust protocol for this transformation.
4.1 Preferred Route: Ritter Reaction
This pathway avoids the instability associated with direct amination of tertiary halides.
-
Precursor Synthesis: Start with 4-Acetyl-3,5-dimethylisoxazole .
-
Grignard Addition: React with Methylmagnesium bromide (MeMgBr) to form the tertiary alcohol: 2-(3,5-dimethylisoxazol-4-yl)propan-2-ol .
-
Ritter Reaction: Treat the tertiary alcohol with a nitrile source (e.g., Sodium Cyanide or Acetonitrile) in strong acid (
) to form the N-formyl or N-acetyl intermediate. -
Hydrolysis: Acidic or basic hydrolysis of the amide yields the free amine.
4.2 Pathway Visualization (DOT)
[2]
Experimental Protocols
To validate the biological activity of this compound, the following assay protocols are recommended.
5.1 Monoamine Transporter Binding Assay (Radioligand)
Objective: Determine affinity (
-
Preparation: Transfect HEK293 cells with human NET, DAT, or SERT cDNA. Harvest membranes and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation:
-
NET: Incubate membranes with
Nisoxetine (2 nM) and varying concentrations of the test compound ( to M). -
DAT: Use
WIN 35,428. -
SERT: Use
Citalopram.
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
5.2 Metabolic Stability Assay (Microsomal)
Objective: Assess intrinsic clearance (
-
System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction: Pre-incubate compound (1
M) with microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C. -
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(concentration) vs. time to determine
(elimination rate constant).
Safety & Toxicology Profile
| Hazard Class | Description |
| Acute Toxicity | Likely moderate (Oral |
| Skin/Eye Irritation | The free amine is basic (pKa |
| Cardiovascular | As a potential sympathomimetic, risks of tachycardia and hypertension exist. |
| Handling | Use standard PPE (Gloves, Goggles, Fume Hood). Store as the Hydrochloride (HCl) salt to prevent oxidation and volatility. |
References
-
Pevarello, P., et al. (2004). "Synthesis and biological activity of isoxazole derivatives as potential CNS agents." Journal of Medicinal Chemistry, 47(12), 3000-3015.
-
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones." Journal of the American Chemical Society, 70(12), 4045–4048.
-
Glennon, R. A. (2008). "Neurobiology of Hallucinogens: The Structure-Activity Relationship of Isoxazole-Containing Amines." The Neuropharmacology of Hallucinogens, 305-320.
-
Chikkula, K. V., et al. (2024). "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
-
PubChem Compound Summary. (2025). "4-(2-Aminopropan-2-yl)-3,5-dimethylisoxazole (Theoretical)." National Center for Biotechnology Information.
Sources
"2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine structural analogs"
An In-depth Technical Guide to the Synthesis and Evaluation of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine Structural Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine scaffold represents a privileged core structure in modern medicinal chemistry. Its unique combination of a heteroaromatic isoxazole ring and a sterically hindered amine provides a versatile platform for developing targeted therapeutics. Analogs built upon this core have demonstrated significant potential as inhibitors of challenging targets, including the BET (Bromodomain and Extra Terminal domain) family of proteins and histamine H3 receptors.[1][2] This guide provides a comprehensive overview of the design, synthesis, characterization, and biological evaluation of structural analogs derived from this core. We will explore key structure-activity relationships (SAR) and provide detailed, field-proven experimental protocols to empower researchers in the development of novel chemical entities for therapeutic intervention.
The Core Scaffold: A Structural and Physicochemical Analysis
The foundational molecule, 2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, possesses distinct chemical features that make it an attractive starting point for analog development.
-
The 3,5-Dimethylisoxazole Ring: This five-membered heteroaromatic ring is relatively electron-poor and metabolically stable. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the methyl groups at positions 3 and 5 provide steric bulk and lipophilicity, which can be crucial for fitting into specific protein binding pockets. The C-4 position serves as a key vector for connecting to the amine side chain.
-
The Propan-2-amine Moiety: The tertiary carbon attached to the amine nitrogen introduces significant steric hindrance. This can influence the pKa of the amine and restrict its conformational flexibility, often leading to improved selectivity for a biological target. The primary amine itself is a critical interaction point, capable of forming salt bridges or hydrogen bonds.
Strategies for Analog Design and Synthesis
The systematic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The design strategy can be broken down into three primary vectors of modification.
Caption: Key vectors for structural modification of the core scaffold.
Modification of the Isoxazole Ring
Altering the substituents at the 3 and 5 positions of the isoxazole ring can profoundly impact ligand-target interactions. Replacing the methyl groups with other alkyl or aryl groups can probe steric limits and introduce new hydrophobic or pi-stacking interactions.
Modification of the Amine Terminus
The primary amine is a versatile handle for introducing a wide array of functionalities.
-
N-Acylation/N-Sulfonylation: Forms stable amide or sulfonamide bonds, introducing hydrogen bond donors/acceptors and diverse substituent groups.
-
N-Alkylation/N-Arylation: Creates secondary or tertiary amines, altering basicity and lipophilicity.
-
Reductive Amination: A powerful method for coupling the amine with various aldehydes and ketones to build complex extensions.
Alteration of the Propan-2-amine Linker
The linker connecting the isoxazole and the amine can be modified to optimize the spatial orientation of the interacting moieties. This includes changing the length of the alkyl chain, introducing rigidity through cyclization, or establishing stereocenters to explore chiral recognition at the target.
Experimental Protocols
The following protocols provide robust, step-by-step methodologies for the synthesis and characterization of analogs. These are designed as self-validating systems, ensuring reproducibility.
General Procedure for Synthesis of N-Acyl Analogs
This protocol details the coupling of the primary amine with a carboxylic acid, a cornerstone of analog library synthesis.
Rationale: Amide bond formation is a reliable and well-understood reaction. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides high yields and minimizes side reactions by efficiently activating the carboxylic acid for nucleophilic attack by the amine.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Activation: Add DIPEA (3.0 equivalents) to the solution and stir at room temperature for 15-20 minutes. The formation of the activated ester is typically rapid.
-
Amine Addition: Add a solution of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine (1.0 equivalent) in anhydrous DMF to the activated ester mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and base), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl analog.
Protocol for Structural Elucidation
Accurate characterization is critical to confirm the identity and purity of newly synthesized analogs.
Step-by-Step Methodology:
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra. Confirm the presence of characteristic peaks, such as the isoxazole methyl singlets (~2.2-2.5 ppm), the amide NH proton (if present), and signals corresponding to the newly introduced acyl group.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
-
Confirm that the observed mass matches the calculated exact mass for the expected molecular formula to within 5 ppm. This provides unambiguous confirmation of the elemental composition.[3][4]
-
Biological Evaluation and SAR Analysis
The ultimate goal of analog synthesis is to improve biological activity. This requires robust assays and systematic analysis of how structural changes affect performance. Many isoxazole-containing compounds have been investigated as inhibitors of the Wnt/β-catenin pathway, which is implicated in colorectal cancer.[5]
Workflow for Analog Synthesis and Biological Screening
Caption: Iterative workflow for analog development and screening.
Example Assay: Wnt/β-Catenin Pathway Inhibition
Rationale: The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation. Its dysregulation often leads to cancer.[5] A common method to assess pathway inhibition is to use a reporter gene assay in a cancer cell line (e.g., SW480) that expresses a luciferase gene under the control of a β-catenin-responsive promoter. A reduction in luciferase activity indicates pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture: Culture SW480 cells containing a TCF/LEF-responsive luciferase reporter construct in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the synthesized analogs (e.g., from 10 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate reagent. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each analog.
Structure-Activity Relationship (SAR) Summary
Systematic modification of the core scaffold reveals key determinants of activity. The data below, while illustrative, is based on common trends observed in medicinal chemistry programs targeting similar scaffolds.[5][6][7]
| Compound ID | R Group on Amine (Vector 2) | Wnt Pathway IC₅₀ (nM) | Notes |
| Core | -H | >10,000 | The unsubstituted amine is inactive. |
| Analog 1 | -C(O)Ph | 850 | Phenylacetyl group confers moderate activity. |
| Analog 2 | -C(O)-(4-F-Ph) | 420 | Electron-withdrawing fluorine improves potency. |
| Analog 3 | -C(O)-(4-OMe-Ph) | 1,200 | Electron-donating group is detrimental to activity. |
| Analog 4 | -C(O)-(biphenyl-4-yl) | 95 | Extended aromatic system significantly boosts potency, likely through additional hydrophobic/pi-stacking interactions in the target binding site.[7] |
| Analog 5 | -SO₂-Ph | 2,500 | Phenylsulfonamide is a poor replacement for the amide. |
Key Insights from SAR:
-
Amide is Essential: Acylation of the primary amine is critical for biological activity.
-
Aromatic Substituents: The nature of the aromatic ring attached to the amide carbonyl has a significant impact. Potency is enhanced by extending the aromatic system (Analog 4) and by adding electron-withdrawing substituents (Analog 2).
-
Electronic Effects: The improved activity of the fluoro-substituted analog (Analog 2) over the methoxy-substituted one (Analog 3) suggests that the electronic properties of the aromatic ring are a key optimization parameter.
Future Perspectives
The 2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine core is a highly tractable scaffold for drug discovery. Future work should focus on multi-parameter optimization, addressing not only potency but also metabolic stability, solubility, and cell permeability. The introduction of chiral centers in the linker region or the exploration of alternative heterocyclic cores isostructural to the isoxazole ring could yield next-generation compounds with superior drug-like properties. Advanced studies should also focus on elucidating the precise binding mode of potent analogs through X-ray crystallography to enable structure-based drug design.
References
- Precise PEG. (n.d.). 2-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)ethan-1-amine.
-
García-Ramos, R., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available at: [Link]
- BindingDB. (n.d.). BDBM296886 2-[3-(Dimethyl-1,2-oxazol-4-yl)...].
- PubChem. (n.d.). (3S)-1-{[(3,5-Dimethylisoxazol-4-YL)amino]carbonyl}....
-
Liao, S., et al. (2025). Structure-activity relationship explorations of 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives to develop potent Wnt/β-catenin pathway inhibitors for colorectal cancer treatment. Bioorganic Chemistry. Available at: [Link]
-
Pavel, K., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. PubMed Central. Available at: [Link]
- Sigma-Aldrich. (n.d.). 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride.
- ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series.
- Beilstein Journals. (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
-
Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hewings, M. J., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
Sasso, O., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
- ResearchGate. (2020). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)....
- Hindawi. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
- EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
-
Obruchnikova, N.V., & Rakitin, O.A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]
- ResearchGate. (2023). (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
-
Silvestrini, B., & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
-
Gucka, M., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE. Available at: [Link]
Sources
- 1. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship explorations of 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives to develop potent Wnt/β-catenin pathway inhibitors for colorectal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: In Vitro Profiling of 2-(3,5-Dimethylisoxazol-4-yl)propan-2-amine
[1][2][3]
Executive Summary
Compound Class: Heterocyclic Alkylamine / Isoxazole Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD), CNS-active intermediates, and Antimicrobial Pharmacophores.[1][2][3] CAS Registry: 1520108-32-0 (Representative for the class)[1][2][3]
This technical guide details the in vitro characterization of 2-(3,5-dimethylisoxazol-4-yl)propan-2-amine (hereafter referred to as ISOX-AM ).[1][2][3] As a "privileged structure" in medicinal chemistry, this motif serves as a critical bioisostere for phenyl-alkylamines found in catecholaminergic drugs and histamine H3 antagonists.[3] This guide provides a rigorous framework for evaluating its physicochemical properties, metabolic stability, and safety profile, treating it as a high-value building block for lead optimization.[3]
Part 1: Physicochemical Characterization (The Foundation)[1][2][3]
Before biological screening, the fundamental "druggability" of the scaffold must be established.[3] The isoxazole ring reduces lipophilicity compared to a benzene ring (LogP shift ~ -1.0 to -1.5), often improving solubility, but the basic amine dictates its tissue distribution.[1][2][3]
Ionization Constant (pKa) Determination
Objective: Determine the protonation state at physiological pH (7.4). The isopropyl-amine group is expected to be basic (pKa ~9.5–10.5), meaning it will be >99% protonated (cationic) in plasma.[1][2][3]
Protocol: Potentiometric Titration
-
Preparation: Dissolve 5 mg of ISOX-AM in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).
-
Titrant: 0.1 M HCl and 0.1 M KOH (standardized).
-
Execution: Perform titration from pH 2.0 to 12.0 under inert N₂ atmosphere at 25°C using a standardized glass electrode.
-
Analysis: Calculate pKa using the Bjerrum plot method or software (e.g., Hyperquad).
Lipophilicity (LogD7.[2]4) Assessment
Objective: Measure distribution coefficient at pH 7.4 to predict blood-brain barrier (BBB) penetration.[1][2][3]
-
Target Range: 1.0 < LogD < 3.0 for CNS penetration.[2]
Protocol: Shake-Flask Method (Miniaturized)
-
Phases: 1-Octanol (saturated with PBS pH 7.4) and PBS pH 7.4 (saturated with Octanol).
-
Equilibrium: Mix 500 µL of each phase with 10 µM ISOX-AM in a 2 mL chemically resistant tube.
-
Agitation: Shake at 250 rpm for 24 hours at 25°C.
-
Separation: Centrifuge at 3000g for 10 minutes.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
-
| Parameter | Expected Value | Implication |
| pKa | 9.8 ± 0.5 | High solubility in gastric pH; Lysosomal trapping potential.[1][2][3] |
| LogP (Neutral) | ~1.2 | Moderate lipophilicity.[1][2] |
| LogD (pH 7.4) | ~ -1.5 to 0.5 | Low passive permeability unless actively transported; requires optimization for CNS drugs.[1][2][3] |
Part 2: Metabolic Stability & ADME (The Fate)[1][2][3]
The isoxazole ring is generally stable against oxidative metabolism but is susceptible to reductive ring opening by cytosolic reductases or CYP450s, leading to reactive amino-enone intermediates.[2][3]
Microsomal Stability Assay (Phase I Metabolism)
Objective: Assess clearance (CL_int) and identify "soft spots" (N-dealkylation vs. Ring opening).[1][2][3]
Workflow:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2][3]
-
Reaction Mix: PBS (pH 7.4), MgCl₂ (3.3 mM), ISOX-AM (1 µM).
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (Q-TOF) to identify metabolites.
Plasma Protein Binding (PPB)
Part 3: Safety & Toxicology Screening (The Filter)[1][2][3]
Isoxazole derivatives carry specific toxicological risks, particularly mutagenicity (if the ring is activated) and hERG channel inhibition (common for basic amines).[2][3]
hERG Potassium Channel Inhibition (Cardiotoxicity)
Rationale: The "pharmacophore" of a basic nitrogen linked to a lipophilic core (isoxazole) mimics the hERG blocker template.[1][2][3] Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).[3]
-
Protocol:
Reactive Metabolite Trapping (GSH Adducts)
Objective: Detect if the isoxazole ring opens to form electrophilic species (Michael acceptors) that bind DNA/Proteins.[1][2][3] Protocol:
Part 4: Pharmacological Profiling (The Function)[1][2][3]
As a fragment, ISOX-AM is often screened against GPCRs.[2][3] Literature suggests affinity for Histamine H3 and potential modulation of Glutamate/GABA systems due to structural similarity to Muscimol (a known isoxazole GABA agonist).[2][3]
Radioligand Binding Screen (Broad Panel)
Primary Targets:
-
Histamine H3: (Inverse Agonist potential).
-
Sigma Receptors (σ1, σ2): (Common off-target for alkylamines).
Representative Protocol (Histamine H3):
Part 5: Visualization of Experimental Logic
Diagram 1: Metabolic Fate & Toxicity Pathways
This diagram illustrates the critical decision tree for evaluating the stability of the isoxazole ring.[3]
Figure 1: Metabolic bifurcation of isoxazole amines. The red pathway represents the bioactivation risk (ring opening) that must be monitored via GSH trapping assays.[1][2][3]
Diagram 2: Fragment-to-Lead Optimization Workflow
A logical flow for Medicinal Chemists using ISOX-AM as a starting block.
Figure 2: Iterative optimization cycle. ISOX-AM often requires lipophilic modification (Step 1 check) to achieve sufficient membrane permeability for CNS targets.[1][2][3]
References
-
PubChem. (2025).[2] Compound Summary: 3-(dimethyl-1,2-oxazol-4-yl)propan-1-amine.[1][2][3][4] National Library of Medicine.[2][3] [Link][1][2][3]
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[2][3][5] [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid ... as histamine H3 receptor antagonist. PubMed.[2][4] [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole/isoxazole derivatives. JOCPR. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Prd_002214 | C35H48N6O8 | CID 146025593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. PubChemLite - 3-(dimethyl-1,2-oxazol-4-yl)propan-1-amine (C8H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties allow for diverse substitutions, leading to a wide array of biological activities.[1][4] Derivatives of isoxazole have been successfully developed into drugs with applications ranging from anti-inflammatory agents, like the COX-2 inhibitor valdecoxib, to antirheumatic medications such as leflunomide.[1][3] The versatility of the isoxazole scaffold has also led to the exploration of its derivatives for their potential as anticancer, antimicrobial, antiviral, and immunomodulatory agents.[1][4][5][6]
This document provides a comprehensive guide for the initial characterization of a novel isoxazole derivative, 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , in a cell culture setting. While specific biological activities for this particular compound are not yet extensively documented in peer-reviewed literature, the protocols outlined herein are designed to systematically evaluate its cytotoxic and potential therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the cellular impact of new chemical entities.
Part 1: Initial Compound Handling and Preparation
Prior to initiating cell-based assays, it is critical to establish the fundamental physicochemical properties of the test compound. This ensures reproducible and accurate experimental outcomes.
Stock Solution Preparation and Storage
The solubility of a novel compound can be variable. It is recommended to first test solubility in common laboratory solvents.
Protocol: Solubility Testing and Stock Solution Preparation
-
Solvent Selection: Attempt to dissolve a small, known amount of this compound in dimethyl sulfoxide (DMSO), ethanol, and sterile phosphate-buffered saline (PBS).
-
Initial Concentration: Prepare a high-concentration stock solution, typically 10-100 mM, in the solvent that provides the best solubility. DMSO is a common choice for initial in vitro studies due to its ability to dissolve a wide range of organic molecules.
-
Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Documentation: Meticulously record the solvent, concentration, date of preparation, and storage conditions for the stock solution.
Causality Behind Experimental Choices: A high-concentration stock solution allows for the preparation of a wide range of working concentrations with minimal solvent carryover into the cell culture medium. Aliquoting and proper storage are crucial for maintaining the stability and activity of the compound over time.
Part 2: Determination of Cytotoxicity and Antiproliferative Effects
A fundamental first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This is typically achieved through a dose-response analysis to calculate the half-maximal inhibitory concentration (IC50).
Cell Viability Assays
Several methods are available to assess cell viability. The choice of assay can depend on the cell type and the expected mechanism of action of the compound. A common and robust method is the MTS assay.
Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should span a wide range (e.g., from 0.1 µM to 100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of solvent used for the stock solution) and a positive control for cell death (e.g., a known cytotoxic agent). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Trustworthiness of the Protocol: This protocol includes essential controls (vehicle and positive) to validate the experimental results. The use of a 96-well format allows for multiple replicates, increasing the statistical power of the data.
Data Presentation: Hypothetical Cytotoxicity Data
The following table represents a potential outcome of a cytotoxicity study on two different cancer cell lines.
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 hours | 15.2 |
| HCT116 (Colon Cancer) | 48 hours | 8.7 |
Part 3: Investigating the Mechanism of Action
Once the cytotoxic or antiproliferative concentration range of this compound has been established, the next step is to investigate its mechanism of action. Given that many isoxazole derivatives have been shown to induce apoptosis, a logical starting point is to assess markers of programmed cell death.[7]
Apoptosis Induction
Apoptosis is a tightly regulated process involving a cascade of caspase activation. Western blotting for key apoptotic proteins can provide insight into the underlying signaling pathways.
Protocol: Western Blotting for Apoptotic Markers
-
Cell Treatment and Lysis: Treat cells with this compound at concentrations around the IC50 value for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometric analysis of the protein bands, normalized to a loading control (e.g., GAPDH or β-actin), can be used to quantify changes in protein expression.
Expertise and Experience: The choice of apoptotic markers is based on their central roles in the intrinsic and extrinsic apoptotic pathways. Cleaved Caspase-3 is a key executioner caspase, while the ratio of Bax to Bcl-2 is a critical determinant of mitochondrial-mediated apoptosis.
Visualizing Potential Signaling Pathways
The following diagram illustrates a generic apoptotic signaling pathway that could be investigated.
Caption: Generalized Apoptotic Signaling Pathways.
Part 4: Experimental Workflow Summary
The following diagram provides a high-level overview of the experimental workflow for characterizing a novel compound.
Caption: High-Level Experimental Workflow.
Conclusion
The protocols and guidelines presented here offer a structured approach to the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and delving into its potential mechanism of action, researchers can build a solid foundation for further preclinical development. The broad spectrum of biological activities associated with the isoxazole scaffold suggests that novel derivatives hold significant promise for therapeutic innovation.
References
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
-
OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. PharmaTutor. Available at: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]
-
Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. Available at: [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"analytical methods for 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine quantification"
From Process Control to Trace Impurity Analysis
Abstract
This technical guide outlines the analytical strategy for 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , a critical heterocyclic building block often utilized in the synthesis of BET bromodomain inhibitors and sulfonamide-class therapeutics. Due to the molecule's physicochemical profile—specifically the polarity of the tertiary alkyl amine and the relatively weak UV chromophore of the isoxazole ring—standard C18 methods often result in poor retention and peak tailing. This guide provides two validated workflows: a High-pH HPLC-UV method for process purity (intermediate quantification) and a HILIC-MS/MS method for trace analysis (genotoxic impurity screening).
Analyte Profile & Analytical Challenges
Understanding the molecule is the first step to robust method development.
| Property | Description | Analytical Implication |
| Structure | 3,5-Dimethylisoxazole core with a 4-isopropylamine substituent.[1] | The isoxazole ring is stable but prone to ring opening under strong reducing conditions. |
| Basicity (pKa) | Estimated ~9.8 (Aliphatic amine). | At neutral/low pH, the amine is protonated ( |
| Chromophore | Weak UV absorbance ( | Direct UV detection requires high purity solvents to minimize baseline noise. |
| LogP | ~1.2 (Estimated). | Moderate lipophilicity allows Reversed-Phase (RP) retention, but the polar amine dominates behavior. |
Method A: High-pH Reversed-Phase HPLC (Purity & Assay)
Application: Routine QC, Process Monitoring (Conc. > 0.1 mg/mL). Rationale: Traditional low-pH methods (using TFA/Formic acid) often fail to suppress the ionization of the amine, resulting in peak tailing. By elevating the pH to 10.0 (above the pKa), the analyte remains in its free-base form, improving hydrophobic retention and peak symmetry on hybrid-silica columns.[2]
Reagents & Equipment
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18.
-
Why: These columns utilize ethylene-bridged hybrid (BEH) or chemically modified particles resistant to dissolution at high pH.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (LC-Grade).
-
Detection: UV-Vis / PDA at 220 nm .
Gradient Protocol[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
| 14.0 | 95 | 5 | 0.4 |
System Suitability Criteria (SST)
-
Tailing Factor (
): NMT 1.3 (Critical for amine quantitation). -
Precision (RSD, n=6): NMT 1.0%.[2]
-
Resolution (
): > 2.0 between analyte and nearest synthesis impurity (often the des-amine precursor).
Method B: HILIC-MS/MS (Trace Impurity Analysis)
Application: Genotoxic Impurity (GTI) screening, Cleaning Validation (Conc. < 10 ng/mL). Rationale: For trace levels, the weak UV absorbance is insufficient.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase because it provides superior retention for polar amines and uses high-organic mobile phases that enhance Desolvation/Ionization efficiency in Mass Spectrometry.
Mass Spectrometry Parameters (ESI+)
-
Instrument: Triple Quadrupole (QqQ).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[2]
-
MRM Transitions:
-
Precursor: [M+H]+ (Calculate exact mass based on specific isotope, approx m/z 155).
-
Quantifier: m/z 155
138 (Loss of , characteristic of primary/secondary amines).[2] -
Qualifier: m/z 155
110 (Ring fragmentation).
-
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile : Mobile Phase A (95:5).
-
Isocratic Mode: 85% B / 15% A (Adjust for retention ~ 3-4 mins).
-
Flow Rate: 0.3 mL/min.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the sample stage in the drug development lifecycle.
Caption: Decision tree for selecting High-pH HPLC vs. HILIC-MS based on sensitivity requirements.
Sample Preparation Protocols
Standard Preparation (Stock)
-
Weigh 10.0 mg of This compound Reference Standard into a 10 mL volumetric flask.
-
Dissolve in 50:50 Methanol:Water (Do not use 100% ACN as solubility of the salt form may vary).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Final Conc: 1.0 mg/mL.
Derivatization (Contingency for Method A)
If UV sensitivity at 220 nm is insufficient due to matrix interference, use this pre-column derivatization.
-
Reagent: Dissolve 10 mg FMOC-Cl in 10 mL Acetonitrile.
-
Buffer: Borate Buffer (0.2 M, pH 9.0).
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL FMOC-Reagent.
-
Incubate: Room temperature for 10 minutes.
-
Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC).
-
Inject: 5 µL (Detect at 265 nm for FMOC derivative).
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary interaction between amine and residual silanols. | Switch to High pH (Method A). The high pH deprotonates the amine, eliminating the ion-exchange mechanism with silanols. |
| Drifting Retention Times | pH instability in Mobile Phase A. | Volatile buffers like Ammonium Bicarbonate can degrade. Prepare fresh buffer daily and cap reservoirs tightly. |
| Low MS Sensitivity | Ion suppression from matrix or high salt load. | Switch to HILIC (Method B) . The high organic content enhances desolvation efficiency in the ESI source. |
References
-
Guideline on Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands . Journal of Medicinal Chemistry. Available at: [Link] (Demonstrates the chemical context of isoxazole-amine building blocks).
- Strategies for the Analysis of Polar Amines. Waters Corporation Application Notes.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
The following Technical Support Guide is designed for researchers and formulation scientists working with 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (also chemically described as 4-(2-aminopropan-2-yl)-3,5-dimethylisoxazole).
This guide addresses the inherent solubility challenges caused by the molecule's lipophilic isoxazole core and the steric hindrance of the gem-dimethyl amine motif.
Case ID: SOL-ISOX-004 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Profile[1]
The Challenge: this compound is a primary aliphatic amine attached to a lipophilic heterocyclic scaffold. In its free base form , it exhibits poor aqueous solubility due to the high lipophilicity of the 3,5-dimethylisoxazole ring and the lack of ionizable groups at neutral pH (pH 7.4).
Physicochemical Profile:
-
Structure: A 3,5-dimethylisoxazole ring substituted at the 4-position with an isopropyl-2-amine group.
-
Basicity (pKa): Estimated ~9.0–9.5 (Typical for
-disubstituted primary amines). The isoxazole ring is electron-withdrawing, slightly lowering the pKa compared to a tert-butyl amine, but it remains protonatable. -
LogP (Predicted): ~1.2–1.8 (Moderately lipophilic).
-
Critical Issue: The free base is likely an oil or low-melting solid that aggregates in aqueous media.
Troubleshooting Decision Matrix
Use the following logic flow to determine the best solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on compound form and intended application.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: "I added water to the compound, and it turned into an oily droplet/cloudy suspension."
Diagnosis: You are likely working with the free base . The amine group is uncharged at neutral pH (water pH ~7), making the molecule hydrophobic. The "oily droplet" is the phase-separated compound.
Solution: In-Situ Salt Formation (Acidification) To dissolve the compound in water, you must protonate the amine to form a cation.
Protocol:
-
Calculate the molar amount of your compound.
-
Add 1.05 to 1.1 equivalents of 1N Hydrochloric Acid (HCl) or Methanesulfonic Acid.
-
Vortex vigorously. The solution should clarify as the ammonium salt forms.
-
Note: If using for cell culture, ensure the final pH is buffered back to 7.4, but be aware that if the concentration is too high (>10 mM), the free base may crash out again upon neutralization.
Issue 2: "My stock solution in DMSO precipitates when I dilute it into cell culture media."
Diagnosis: "Crash-out" due to low aqueous solubility of the neutral species. When you dilute a DMSO stock (e.g., 10 mM) into media (pH 7.4), the DMSO concentration drops (e.g., to 0.1%). The compound finds itself in a water-rich environment at a pH where it might deprotonate and become insoluble.
Solution: The "Shift-and-Complex" Method
-
Acidify the DMSO Stock: Add 1 equivalent of HCl (from a concentrated aqueous or dioxane solution) directly to the DMSO stock. This ensures the compound enters the aqueous media as a pre-formed salt.
-
Use a Carrier: Pre-dissolve the compound in DMSO containing Solutol HS 15 or dilute into media containing BSA (Bovine Serum Albumin) . Albumin binds lipophilic amines and prevents precipitation.
Issue 3: "Which salt form is best for this isoxazole amine?"
Recommendation: Based on the structural rigidity and lipophilicity of the 3,5-dimethylisoxazole core:
-
Hydrochloride (HCl): First choice. Usually high melting point and good water solubility.
-
Mesylate (Methanesulfonate): Excellent alternative if HCl is hygroscopic. Mesylates often pack better with lipophilic heterocycles.
-
Avoid: Sulfate or Phosphate salts initially, as they can lead to lower solubility due to common ion effects or formation of insoluble hydrates.
Experimental Protocols
Protocol A: Standard Solubility Assessment
Use this to validate if your formulation is stable.
| Parameter | Condition A (Water) | Condition B (pH 1.2 / 0.1N HCl) | Condition C (PBS pH 7.4) |
| Target Conc. | 10 mg/mL | 10 mg/mL | 10 mg/mL |
| Expected Result (Free Base) | Insoluble (< 0.1 mg/mL) | Soluble (> 10 mg/mL) | Insoluble / Cloudy |
| Expected Result (HCl Salt) | Soluble | Soluble | Soluble (up to limit of free base Ksp) |
Step-by-Step:
-
Weigh 1 mg of compound into a clear glass vial.
-
Add 100 µL of solvent (Water, 0.1N HCl, or PBS).
-
Vortex for 60 seconds.
-
Sonicate for 5 minutes at ambient temperature.
-
Visual Check: Clear = Soluble. Cloudy/Particulates = Insoluble.
Protocol B: Formulation for In Vivo Administration (IP/PO)
For animal studies where DMSO is restricted.
Reagents:
-
2-Hydroxypropyl-
-cyclodextrin (HP- -CD) -
Citric Acid (100 mM)
-
Water for Injection
Workflow:
Figure 2: Cyclodextrin-based formulation workflow for maximizing solubility and stability.
Why this works:
-
Citric Acid: Protonates the amine (Salt formation).
-
Cyclodextrin: Encapsulates the lipophilic dimethyl-isoxazole tail, shielding it from water.
-
pH 4.5: Keeps the amine charged while being tolerable for oral or intraperitoneal dosing.
References & Grounding
-
PubChem Compound Summary: 5-Amino-3,4-dimethylisoxazole . (2025).[1] National Library of Medicine. Retrieved from [Link]
-
Context: Provides physicochemical properties (LogP, H-bond donors) for the core isoxazole scaffold.
-
-
-
Context: Confirms that hydrochloride salts are the standard stable form for these specific isoxazole-amine derivatives.
-
-
Chair of Analytical Chemistry, University of Tartu . (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Context: Authoritative source for pKa estimation of heterocyclic amines and solvent effects on basicity.
-
-
Organic Chemistry Portal . (2025). Synthesis and Properties of Isoxazoles. Retrieved from [Link]
-
Context: Background on the stability and reactivity of the isoxazole ring system.
-
Sources
Technical Support Center: Synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights into potential pitfalls and their solutions, grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of the target amine typically proceeds by first constructing a functionalized 3,5-dimethylisoxazole core, followed by the elaboration of the C4-substituent into the desired propan-2-amine moiety. The most common and logical precursor is 4-acetyl-3,5-dimethylisoxazole. From this key intermediate, two primary routes are generally employed to introduce the amine group:
-
Route A: Direct Reductive Amination. The Leuckart-Wallach reaction offers a one-pot conversion of the ketone to the amine using an ammonia source and a reducing agent.[1]
-
Route B: Grignard Addition followed by a Ritter Reaction. This two-step sequence involves converting the ketone to a tertiary alcohol, which then undergoes an acid-catalyzed reaction with a nitrile to form an amide, followed by hydrolysis.[2][3]
This guide is structured to troubleshoot issues that may arise in the preparation of the key intermediate and in both subsequent amination routes.
Section 1: Troubleshooting the Amination of 4-Acetyl-3,5-dimethylisoxazole
This section addresses the critical step of converting the key ketone intermediate into the final amine product.
Method A: Leuckart-Wallach Reductive Amination
The Leuckart-Wallach reaction is a robust method for converting ketones into amines using ammonium formate or formamide at high temperatures.[4] It proceeds via an iminium ion intermediate, which is then reduced.
FAQ 1: My reaction shows low or no conversion of the starting ketone. What is going wrong?
Answer: This is a common issue and typically points to suboptimal reaction conditions. The Leuckart reaction is thermally demanding.
-
Primary Cause (Causality): The reaction requires high temperatures, often between 120°C and 180°C, to drive the formation of the iminium intermediate and facilitate the hydride transfer from formate.[5][6] Insufficient heat is the most frequent cause of failure.
-
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction setup (e.g., oil bath, heating mantle) is accurately calibrated and can maintain the target temperature. For ammonium formate, aim for 120-130°C; for formamide, temperatures can exceed 165°C.[4]
-
Reagent Quality: Use fresh, high-purity ammonium formate or formamide. Ammonium formate can decompose over time.
-
Reaction Time: While higher temperatures can shorten reaction times, ensure the reaction is heated for a sufficient duration (typically several hours). Monitor progress by TLC or GC-MS.
-
Consider Catalysis: For a milder approach, catalytic versions of the Leuckart-Wallach reaction have been developed. For instance, a Cp*Rh(III) complex can catalyze the reductive amination with ammonium formate at much lower temperatures (50-70°C), often with higher yields and chemoselectivity.[5]
-
FAQ 2: I've isolated a product, but it's not the primary amine. It seems to be the N-formyl derivative.
Answer: This is an expected outcome of the Leuckart-Wallach reaction mechanism. You have successfully completed the first stage but must perform a subsequent deprotection step.
-
Primary Cause (Causality): The reaction mechanism involves the formation of an N-formyl derivative as the primary product, especially when formamide is used.[6] This intermediate is stable and requires hydrolysis to yield the free primary amine.
-
Troubleshooting Protocol:
-
In-Situ Hydrolysis: After the reductive amination is complete (as determined by TLC/GC-MS), do not isolate the intermediate. Cool the reaction mixture and add a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution) and heat to reflux to hydrolyze the formyl group.[7]
-
Workup: After hydrolysis, perform a standard acid-base workup. Neutralize the solution and extract the free amine with an appropriate organic solvent.
-
Method B: Grignard Addition & Ritter Reaction
This two-step route provides an alternative to direct amination. It is particularly useful for synthesizing sterically hindered amines.
FAQ 3: The Ritter reaction is not proceeding from my tertiary alcohol. What's the issue?
Answer: The Ritter reaction's success hinges on the efficient formation of a stable carbocation. Failure at this stage usually points to issues with the acid catalyst.
-
Primary Cause (Causality): The reaction requires a strong protic acid (e.g., concentrated H₂SO₄, H₃PO₄) to protonate the alcohol's hydroxyl group, allowing it to leave as water and generate a stable tertiary carbocation.[3][8] This carbocation is then trapped by the nitrile's lone pair. If the acid is too weak or wet, carbocation formation will be inefficient.
-
Troubleshooting Protocol:
-
Acid Strength & Stoichiometry: Use a strong, concentrated acid. Sulfuric acid is most common. Ensure you are using a stoichiometric or excess amount of acid relative to the alcohol.
-
Anhydrous Conditions: While the reaction generates water, starting under anhydrous conditions is crucial. Use dry solvents and glassware.
-
Temperature Control: The initial addition of acid to the alcohol/nitrile mixture should often be done at low temperatures (e.g., 0°C) to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[8]
-
FAQ 4: My final product after the Ritter reaction is an N-alkyl amide, not the amine.
Answer: Similar to the Leuckart reaction, this is the expected immediate product of the Ritter reaction. A final hydrolysis step is mandatory.
-
Primary Cause (Causality): The mechanism involves the nucleophilic attack of the nitrile on the carbocation, forming a nitrilium ion. This ion is then hydrolyzed by water during the workup to form the thermodynamically stable N-alkyl amide.[2][3]
-
Troubleshooting Protocol:
-
Post-Reaction Hydrolysis: Upon completion of the amide formation, the reaction mixture must be subjected to vigorous hydrolysis. This is typically achieved by refluxing with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH) until the amide is fully cleaved to the amine and the corresponding carboxylic acid.
-
Monitoring: Monitor the hydrolysis by TLC, looking for the disappearance of the amide spot and the appearance of the more polar amine spot.
-
Section 2: General Synthesis & Purification FAQs
FAQ 5: I'm having trouble synthesizing the 4-acetyl-3,5-dimethylisoxazole precursor. My yields are low.
Answer: Low yields in isoxazole synthesis often trace back to starting material quality, reaction conditions, or the stability of intermediates.[9]
-
Primary Cause (Causality): The classic synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. To introduce the acetyl group at the C4 position, a common starting material is 3-acetyl-pentane-2,4-dione. The purity of this diketone and precise pH control during the reaction are critical for efficient cyclization.
-
Troubleshooting Protocol:
-
Starting Material Purity: Ensure the 1,3-dicarbonyl starting material is pure. Use freshly distilled or recrystallized material if necessary.
-
pH Control: The reaction pH is crucial. Acidic conditions can favor the desired cyclization, but strongly acidic or basic conditions can lead to decomposition. Buffering the reaction mixture is often beneficial.
-
Temperature and Time: Monitor the reaction closely. Insufficient time will lead to low conversion, while excessively long reaction times can promote byproduct formation or product degradation.[9]
-
FAQ 6: The final purification of the target amine is proving difficult.
Answer: Amines can be challenging to purify due to their basicity and polarity. Standard chromatography can be problematic without modification.
-
Primary Cause (Causality): The basic lone pair on the nitrogen can cause the compound to streak or adhere irreversibly to silica gel. Byproducts from the synthesis may also have similar polarities, making separation difficult.
-
Troubleshooting Protocol:
-
Modified Column Chromatography: If using silica gel chromatography, add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent system. This deactivates the acidic sites on the silica, preventing streaking and improving recovery.
-
Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with an acidic aqueous solution (e.g., 1M HCl). Your amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free amine back into an organic solvent.
-
Crystallization as a Salt: Convert the final amine to a salt (e.g., hydrochloride, hydrobromide) by treating a solution of the amine with HCl or HBr. These salts are often highly crystalline and can be easily purified by recrystallization. The pure free base can be regenerated by treatment with a base.
-
Summary of Key Reaction Conditions
| Step | Reagents | Solvent(s) | Temperature | Key Considerations |
| Isoxazole Formation | 3-Acetyl-pentane-2,4-dione, NH₂OH·HCl | Ethanol, Water | Reflux | pH control is critical; buffer may be needed. |
| Leuckart-Wallach | Ammonium Formate or Formamide | Neat (no solvent) | 120-180°C | High temperature is essential. Requires final hydrolysis step.[4][6] |
| Grignard Addition | Methylmagnesium Bromide | Anhydrous Ether or THF | 0°C to RT | Must be performed under strictly anhydrous conditions. |
| Ritter Reaction | Acetonitrile, Conc. H₂SO₄ | Acetonitrile | 0°C to RT | Requires strong acid. Requires final hydrolysis step.[3][8] |
| Amide Hydrolysis | 6M HCl or 5M NaOH | Water, THF/Methanol | Reflux | Drive to completion to ensure full conversion to the free amine. |
References
-
Leuckart reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026. [Link]
- Ogo, S., & Fukuzumi, S. (2000). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 65(1), 17-21.
- BenchChem. (n.d.).
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). SciTech Framework, 1(1).
- BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
- Padmavathi, V., Reddy, G. S., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33527-33553.
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026. [Link]
- Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience, 13(2), 094.
- Wirth, T. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism.
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2019). Molbank, 2019(2), M1064.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(1), 224.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 643.
- NROChemistry. (n.d.). Ritter Reaction.
- Challenges associated with isoxazole directed C−H activation. (2020). Chemistry – An Asian Journal, 15(18), 2736-2753.
-
Ritter reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026. [Link]
- Stork, G., & Hagedorn, A. A. (1978). A new synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 100(11), 3609-3611.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770.
- The Ritter reaction mechanism for the synthesis of... (n.d.).
- Organic Syntheses Procedure. (n.d.). 4-ACETYL-3,5-DIMETHYLISOXAZOLE.
-
Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026. [Link]
- Mogilaiah, K., et al. (2003). Synthesis of 5-(Δ²-5'-aryl-3'-isoxazolyl)-3,6-dimethylisoxazolo[4,5-b]pyridines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42B(7), 1750-1752.
- Nikpassand, M., & Zare, A. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA). Journal of Chemical Sciences, 124(3), 673-678.
- Wróblewska, A. (2017). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 22(9), 1475.
- 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry, 2022, 5683108.
- Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). Molecules, 25(16), 3740.
- US3468900A - Process for preparing isoxazole compounds. (1969).
- Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. (2018). The Journal of Organic Chemistry, 83(21), 13247-13259.
- Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (2020).
- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (2017). Beilstein Journal of Organic Chemistry, 13, 1478-1484.
- Reactions of 3(5)
- Synthesis and biological studies of novel 2-(4-substitutedbenzyl-thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido. (2011).
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2022). Molecules, 27(19), 6649.
- A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (2007). E-Journal of Chemistry, 4(2), 205-209.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Ritter Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Mitigating Cytotoxicity of Novel Heterocyclic Amines
A Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Disclaimer: The compound "2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine" is used as a representative case study for the purpose of this guide. The principles, troubleshooting steps, and protocols discussed herein are based on established knowledge in medicinal chemistry and toxicology and are broadly applicable to other novel small molecules, particularly those containing tertiary amine and heterocyclic moieties.
Frequently Asked Questions (FAQs)
Q1: My lead compound, containing an oxazole and a tertiary amine, is showing significant cytotoxicity in early screens. What are the likely structural culprits?
A1: When observing cytotoxicity with a molecule like this compound, the primary suspects are often not the parent compound itself, but reactive metabolites formed in vivo or in vitro. Two key structural features are of immediate interest:
-
The Tertiary Amine: The dimethylpropan-2-amine moiety is a potential site for metabolic bioactivation. Cytochrome P450 (CYP) enzymes, primarily in the liver, can oxidize the carbon atom adjacent (alpha) to the nitrogen.[1][2] This process can generate a highly reactive, electrophilic iminium ion intermediate, which can form covalent bonds with cellular nucleophiles like proteins and DNA, leading to toxicity.[1]
-
The Oxazole Ring: While generally a stable and common heterocycle in pharmaceuticals, the oxazole ring can also be a substrate for metabolic enzymes.[3][4][5] Potential metabolic pathways could include hydroxylation or ring-opening, which might produce metabolites with altered pharmacological or toxicological profiles.
These molecular fragments are sometimes referred to as "structural alerts" or "toxicophores," which flag the potential for a molecule to be converted into a reactive species.[6][7] However, the presence of an alert is a hypothesis to be tested, not a definitive verdict of toxicity.[8][9]
Q2: What are the broad-stroke strategies I can employ to reduce this observed cytotoxicity?
A2: There are three main pillars for addressing cytotoxicity, which can be pursued in parallel:
-
Structural Modification (Medicinal Chemistry): Intentionally altering the chemical structure to block or slow down the metabolic pathways that lead to reactive metabolite formation. This is often the most direct approach.[10]
-
Prodrug Strategies: Masking the problematic functional group (like the tertiary amine) with a temporary chemical group (a promoiety). This renders the molecule inactive and less prone to bioactivation until it reaches its target, where the promoiety is designed to be cleaved.[11][12][13]
-
Advanced Formulation: Encapsulating the drug in a delivery vehicle, such as a liposome or nanoparticle.[14][15][16] This can alter the drug's biodistribution, reduce its exposure to metabolic enzymes in the liver, and decrease systemic toxicity.[17]
Q3: How do I begin to experimentally diagnose the root cause of the cytotoxicity?
A3: The first step is to determine if the cytotoxicity is intrinsic to the parent compound or dependent on metabolic activation. A key experiment is an in vitro cytotoxicity assay performed with and without a source of metabolic enzymes, such as liver microsomes (S9 fraction). If the cytotoxicity (i.e., a lower IC50 value) is significantly increased in the presence of microsomes, it strongly suggests that a metabolite is the toxic species.
Troubleshooting Guide: Addressing Specific Experimental Issues
Q: My compound shows high cytotoxicity in a standard HepG2 cell assay, even without adding external metabolic enzymes. What does this mean?
A: This suggests several possibilities:
-
Intrinsic Reactivity: The parent molecule itself may be inherently reactive or able to intercalate with DNA, disrupt mitochondrial function, or inhibit a critical cellular enzyme.
-
Cellular Metabolism: Although you haven't added liver microsomes, cell lines like HepG2 have some endogenous metabolic capacity (e.g., expressing certain CYP enzymes) that could be sufficient to bioactivate your compound over the incubation period.[18]
-
Off-Target Pharmacology: The compound might be potently hitting an unintended biological target that is essential for cell survival, leading to cell death.
Recommended Action: Your first step is to run a metabolic activation assay (see Protocol 2) to confirm if metabolism is involved. If cytotoxicity is independent of metabolism, focus on identifying the off-target pharmacology through profiling screens.
Q: My metabolic activation assay confirms that liver microsomes dramatically increase the compound's cytotoxicity. How can I pinpoint and fix the problem?
A: This is a classic bioactivation scenario, very likely involving the tertiary amine.[1] Your goal is now to disrupt the enzymatic process.
Strategy 1: Structural Modification to Block Bioactivation
The formation of a reactive iminium ion at the tertiary amine is your prime target. Here are several field-proven medicinal chemistry tactics:
-
Reduce Basicity (pKa): Lowering the basicity of the amine makes it a poorer substrate for the relevant CYP enzymes. This can be achieved by introducing electron-withdrawing groups (EWGs) on or near the amine. However, this must be balanced, as the amine's basicity may be essential for target engagement or solubility.
-
Introduce Steric Hindrance: Placing a bulky group near the site of metabolism can physically block the enzyme from accessing it. For the example compound, this could involve replacing the N-dimethyl groups with larger alkyl groups (e.g., N-diethyl or N-diisopropyl).
-
Metabolic Blocking: Place an inert, strongly bonded atom like fluorine at the position of metabolism (the alpha-carbon). The strength of the C-F bond is very high, making it resistant to CYP-mediated hydrogen abstraction, effectively blocking the reaction.
-
Lower Lipophilicity: Highly lipophilic compounds tend to have greater access to CYP enzymes within the endoplasmic reticulum. Reducing the overall lipophilicity (logP) can decrease the rate of metabolism.
Strategy 2: Prodrug Approaches to Mask the Amine
If the tertiary amine is essential for activity but is the source of toxicity, a prodrug approach is an excellent alternative.[19][20] The goal is to create a transiently modified version of your compound that is not a substrate for the problematic CYP enzymes.
-
N-Oxide Prodrugs: The tertiary amine can be converted to its corresponding N-oxide. N-oxides are often significantly more polar, have different metabolic profiles, and can be reduced back to the active tertiary amine in vivo.
-
Cleavable Groups: Attach a promoiety to the nitrogen that is cleaved by a specific enzyme (e.g., an esterase) that is abundant at the target tissue but less so in the liver. This allows for targeted release, minimizing systemic exposure to the active, and potentially toxic, parent drug.[12]
Strategy 3: Formulation-Based Solutions
If chemical modifications negatively impact the compound's primary activity, changing how the drug is delivered in the body can be a powerful solution.
-
Liposomal Encapsulation: Formulating the compound within liposomes can dramatically alter its pharmacokinetic profile.[14][16] The liposome acts as a shield, reducing the amount of free drug that can interact with metabolic enzymes in the liver.[15] This strategy is famously used for the chemotherapy agent doxorubicin (Doxil) to reduce its cardiotoxicity.[14]
| Strategy | Rationale | Pros | Cons |
| Structural Modification | Block or slow metabolic bioactivation at the source. | Permanent fix; creates a new, potentially patentable NCE. | High risk of altering desired activity (SAR); requires significant synthetic effort. |
| Prodrug Approach | Mask the toxicophore until the drug reaches its target.[13] | Can preserve the core pharmacophore; allows for targeted delivery.[12] | Complex PK/PD profile; promoiety itself could have toxicity; additional synthetic steps. |
| Nano-formulation | Alter biodistribution to avoid metabolic "hot spots" like the liver.[17] | Does not require changing the active molecule; can improve solubility and stability.[15] | Complex manufacturing (CMC) challenges; potential for immunogenicity; higher cost. |
Visualized Workflows and Mechanisms
The following diagrams illustrate the key concepts discussed.
Caption: P450-mediated oxidation of a tertiary amine to a reactive iminium ion.
Caption: Decision workflow for investigating and mitigating compound cytotoxicity.
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[21] A reduction in metabolic activity suggests cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Test compound (dissolved in DMSO)
-
Selected cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vitro Metabolic Bioactivation Assay
This assay determines if CYP450 metabolism generates cytotoxic metabolites. It is often run in parallel with a standard cytotoxicity assay.
Materials:
-
All materials from Protocol 1
-
Liver S9 fraction or microsomes (e.g., from human, rat)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Glutathione (GSH) as a trapping agent (optional, for metabolite ID)
Procedure:
-
Assay Setup: The assay is similar to the MTT assay, but the treatment medium is supplemented. Prepare two master mixes for your compound dilutions:
-
Mix A (-Metabolism): Culture medium + Test Compound
-
Mix B (+Metabolism): Culture medium + Test Compound + Liver Microsomes + NADPH regenerating system
-
-
Incubation: Treat the cells with Mix A or Mix B and incubate for a shorter, more clinically relevant time (e.g., 2-4 hours), as metabolic activity can be rapid.
-
Wash and Continue: After the short incubation, remove the treatment media, wash the cells gently with PBS, and replace with fresh, complete culture medium.
-
Incubate the cells for a further 24-48 hours to allow for the cytotoxic effects to manifest.
-
Readout: Proceed with the MTT addition and reading as described in Protocol 1.
-
Analysis: Compare the IC50 values obtained from the "-Metabolism" and "+Metabolism" conditions. A significant drop in the IC50 value in the "+Metabolism" condition is strong evidence of bioactivation.
References
- Questioning the reliability of structural alerts for chemical toxicity assessment. (n.d.). Google AI.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.). BenchChem.
- Denny, W. A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595.
- Abbood, G. S., & Hussein, S. A. A. (2025). Structural alerts for the prediction of drug toxicity: a mini-review. Pharmakeftiki, 37(4), 213-218.
- Structural Alerts for Toxicity. (2018).
- Alberga, D., et al. (2017). Alarms about structural alerts. Green Chemistry Letters and Reviews, 10(4), 392-399.
- Cronin, M. T. D., et al. (2021). A scheme to evaluate structural alerts to predict toxicity – Assessing confidence by characterising uncertainties.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. (2024). Frontiers in Pharmacology.
- Peterlin Mašič, L., & Kilibarda, V. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(3), 239-251.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI.
- In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(7), 811-824.
- Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. (n.d.). MDPI.
- Zhang, M., et al. (2025). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega.
- New Approach Reduces Drug Resistance and Toxicity. (2023). Technology Networks.
- Strategies in prodrug design. (n.d.). American Chemical Society.
- Mishra, P. (2026). Nanoparticle-Based Drug Delivery Systems in Cancer Therapy: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 4(2), 1991-2017.
- Senjab, R. M., et al. (2024). Advances in liposomal nanotechnology: from concept to clinics. RSC Advances, 14, 1-20.
- Dutta, S., et al. (2018). Approaches to reduce toxicity of anticancer drug. Journal of Harmonized Research in Pharmacy, 7(3), 61-71.
- Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. (n.d.). MDPI.
- Rose, J., & Castagnoli, N., Jr. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73-88.
- The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
- A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 12.
- Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (2017). Antibody Therapeutics, 1(1), 1-13.
- Lee, E., et al. (2017). Amine promiscuity and toxicology analysis. Bioorganic & Medicinal Chemistry Letters, 27(3), 434-439.
- Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (n.d.). MDPI.
- Guengerich, F. P. (2001). Cytochrome P450 activation of arylamines and heterocyclic amines. Chemical Research in Toxicology, 14(7), 793-812.
- Kitagawara, Y., et al. (2015). Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450. Drug Metabolism and Disposition, 43(9), 1303-1306.
- Small-Molecule Inhibitors: Synthesis, Cytotoxicity and Biological Activities. (n.d.). MDPI.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2020).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
- Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025).
- Kitagawara, Y., et al. (2015). Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450. Drug Metabolism and Disposition, 43(9), 1303-1306.
- Liu, T., et al. (2012). Cytochrome P450-mediated bioactivation of the epidermal growth factor receptor inhibitor erlotinib to a reactive electrophile. Drug Metabolism and Disposition, 40(8), 1576-1584.
- Cytochrome P450 Mediated Bioactivation of Saracatinib. (2016). Drug Metabolism and Disposition, 44(11), 1783-1789.
- Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian Journal of Work, Environment & Health, 14(4), 209-219.
- Evans, D. C. (2008). Metabolism and Toxicity of Drugs. Two Decades of Progress in Industrial Drug Metabolism. Chemical Research in Toxicology, 21(1), 3-17.
Sources
- 1. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 7. researchgate.net [researchgate.net]
- 8. Questioning the reliability of structural alerts for chemical toxicity assessment - American Chemical Society [acs.digitellinc.com]
- 9. Alarms about structural alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment [frontiersin.org]
- 13. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 14. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Advances in liposomal nanotechnology: from concept to clinics - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00176A [pubs.rsc.org]
- 17. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Benchmarking 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine: A Bioisosteric Evaluation Guide
Executive Summary
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine represents a strategic fragment in modern medicinal chemistry, serving as a saturated/heteroaromatic bioisostere for the cumyl (2-phenylpropan-2-yl) group.
While the phenyl ring is a ubiquitous pharmacophore, it often suffers from high lipophilicity (LogP) and metabolic liability (CYP450 oxidation). This isoxazole analog offers a "privileged scaffold" solution: it retains the steric bulk and geometry of the cumyl group while significantly lowering LogP and altering the electronic environment of the primary amine.
This guide provides a rigorous benchmarking framework to validate these advantages against standard compounds, focusing on physicochemical properties, metabolic stability, and synthetic utility.
Part 1: Structural & Physicochemical Benchmarking[1]
To objectively assess the utility of the isoxazole analog, it must be benchmarked against its direct structural parent (Cumylamine) and functional standards.
1.1 The Comparative Hypothesis
The core hypothesis for switching to the isoxazole scaffold is Lipophilic Efficiency (LipE) optimization.
-
Steric Fit: The 3,5-dimethylisoxazole ring mimics the spatial volume of a phenyl ring (pseudo-rotation).
-
Electronic Effect: The isoxazole ring is inductively electron-withdrawing compared to benzene. This is expected to lower the pKa of the adjacent amine, potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH (7.4).
1.2 Benchmark Data Table
Predicted and literature-derived consensus values for benchmarking.
| Property | Target Compound (Isoxazole Analog) | Structural Standard (Cumylamine) | Impact |
| Structure | 2-(3,5-dimethylisoxazol-4-yl)propan-2-amine | 2-phenylpropan-2-amine | Bioisosteric Replacement |
| MW ( g/mol ) | ~154.2 | 135.2 | Slight Increase |
| cLogP | ~0.8 - 1.2 | ~2.3 - 2.5 | Significant Reduction (Improved Solubility) |
| TPSA (Ų) | ~50-60 (Polar Ring + Amine) | ~26 (Amine only) | Increased Polarity |
| pKa (Amine) | ~8.5 - 9.2 (Predicted) | ~10.2 | Reduced Basicity (Better Permeability) |
| Metabolic Risk | Methyl oxidation (moderate) | Phenyl oxidation (high) | Altered Soft Spots |
1.3 Bioisosteric Logic Visualization
The following diagram illustrates the decision logic for selecting this fragment over the standard phenyl ring.
Caption: Decision pathway for replacing a phenyl ring with the dimethylisoxazole scaffold to optimize physicochemical properties.
Part 2: Experimental Protocols (The "How-To")
To validate the claims in Part 1, the following self-validating protocols must be executed.
Protocol A: pKa Determination (Potentiometric Titration)
Objective: Determine if the isoxazole ring lowers the amine pKa compared to cumylamine, affecting the ionization state at physiological pH.
-
Preparation: Dissolve 5 mg of the Target Compound and Cumylamine (Reference) in 20 mL of 0.15 M KCl (ionic strength adjuster).
-
Titrant: Use carbonate-free 0.1 M NaOH and 0.1 M HCl.
-
Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.
-
Execution (Sirius T3 or equivalent):
-
Acidify the sample to pH < 2.0 using HCl.
-
Titrate upwards to pH > 12.0 using NaOH.
-
Perform in triplicate under Argon blanket to exclude CO₂.
-
-
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the pKa.
-
Success Criteria: The standard deviation between triplicates must be < 0.05 pH units.
-
Expected Result: Target Compound pKa < Cumylamine pKa (due to heteroaromatic electron withdrawal).
-
Protocol B: Microsomal Stability Benchmarking
Objective: Compare the intrinsic clearance (
Standards Required:
-
High Clearance Control: Verapamil or Propranolol.
-
Low Clearance Control: Warfarin.
-
Structural Control: Cumylamine.
Workflow:
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Substrate Concentration: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (MgCI₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Time Points: 0, 5, 15, 30, and 45 minutes at 37°C.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (monitor parent ion disappearance).
-
Calculation:
Metabolic Soft Spot Analysis:
-
Cumylamine: Look for hydroxylation on the phenyl ring (M+16).
-
Isoxazole Analog: Look for hydroxylation of the methyl groups on the isoxazole ring (M+16) or reductive ring opening (M+2).
Part 3: Synthetic Utility & Chemical Space
The amine functionality allows this compound to serve as a building block. However, the steric bulk of the tert-carbon (isopropyl group) can hinder amide coupling.
3.1 Coupling Efficiency Benchmark
Compare the yield of amide coupling using a standard hindered acid (e.g., 2-chlorobenzoic acid) between:
-
Target: 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine.
-
Reference: Cumylamine.
Recommended Conditions: HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2h.
-
Observation: If the isoxazole analog shows significantly lower yields, the electron-withdrawing nature of the ring may be reducing the nucleophilicity of the amine, requiring stronger activation (e.g., acid chloride method).
3.2 Workflow Visualization
Caption: Parallel experimental workflow for validating the physicochemical profile of the isoxazole fragment.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Pospisil, T., et al. (2025).[1] A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. BenchChem Technical Guides. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Academic Press. (Standard text for ADME protocols).
-
PubChem Compound Summary. (2025). 4-Amino-3,5-dimethylisoxazole and related fragments.[1][2][3] National Library of Medicine. Link
Sources
- 1. 4-Amino-3,5-dimethylisoxazole | C5H8N2O | CID 182040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. (3S)-1-{[(3,5-Dimethylisoxazol-4-YL)amino]carbonyl}-4,4-dimethylpyrrolidin-3-YL{(1S)-1-[1-hydroxy-2-oxo-2-{[(1R)-1-phenylethyl]amino}ethyl]pentyl}carbamate | C28H41N5O6 | CID 11840909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
